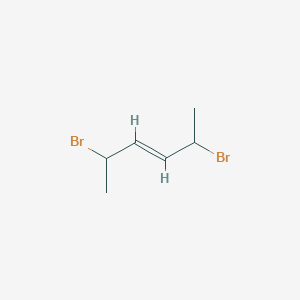![molecular formula C15H26N4O4 B12840817 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate is a complex organic compound with significant importance in various scientific fields. This compound features an imidazolium ring, which is known for its stability and reactivity, making it a valuable component in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate typically involves multiple steps, starting with the preparation of the imidazolium ring.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis due to its efficiency and selectivity. Enzymes such as lipases are used to catalyze the esterification reactions, which are performed under solvent-free conditions to reduce costs and improve product purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazolium ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted imidazolium compounds, which can be further utilized in different chemical processes .
Scientific Research Applications
(S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis due to its stable imidazolium ring.
Biology: Plays a role in enzyme inhibition studies and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate in treating various diseases.
Industry: Utilized in the production of biodegradable polymers and as an additive in cosmetic formulations.
Mechanism of Action
The mechanism of action of (S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazolium ring facilitates binding to these targets, leading to inhibition or activation of biochemical pathways. This compound is known to modulate pathways involved in cellular metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Ethyl hexanoate: Known for its fruity aroma, used in flavoring and fragrance industries.
Hexanoic acid: A short-chain fatty acid with applications in food and pharmaceuticals.
Uniqueness
(S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate is unique due to its dual functional groups (amino and carboxyl) attached to the imidazolium ring, providing it with distinct reactivity and binding properties compared to other similar compounds .
Properties
Molecular Formula |
C15H26N4O4 |
|---|---|
Molecular Weight |
326.39 g/mol |
IUPAC Name |
(2S)-2-amino-6-[3-[(5S)-5-amino-5-carboxypentyl]imidazol-3-ium-1-yl]hexanoate |
InChI |
InChI=1S/C15H26N4O4/c16-12(14(20)21)5-1-3-7-18-9-10-19(11-18)8-4-2-6-13(17)15(22)23/h9-13H,1-8,16-17H2,(H-,20,21,22,23)/t12-,13-/m0/s1 |
InChI Key |
MOISNZWLLXDVFT-STQMWFEESA-N |
Isomeric SMILES |
C1=C[N+](=CN1CCCC[C@@H](C(=O)[O-])N)CCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C[N+](=CN1CCCCC(C(=O)[O-])N)CCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


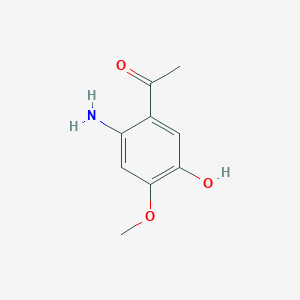
![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)

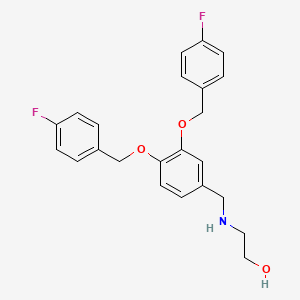


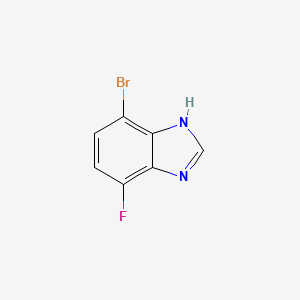
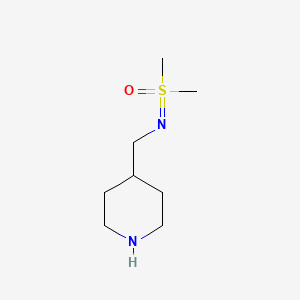
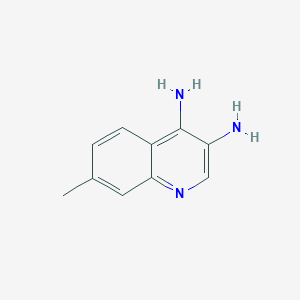

![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)
